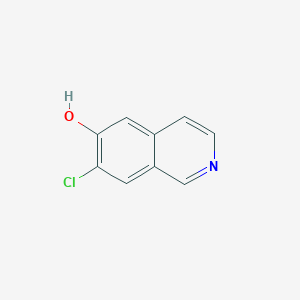

7-Chloroisoquinolin-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoquinoline derivatives, such as “7-Chloroisoquinolin-6-ol”, can be achieved through several methods . One such method involves the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Another method involves a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN .Wissenschaftliche Forschungsanwendungen

Synthesis of Isoquinoline Derivatives

Isoquinolines constitute an essential class of natural alkaloids with diverse biological activities. Researchers have focused on developing efficient methods for synthesizing isoquinoline derivatives. These derivatives serve as promising drug candidates and are used in various applications, including pharmaceuticals and dyes industry .

Medicinal Chemistry

The structural complexity of isoquinolines makes them intriguing targets for medicinal chemistry. 7-Chloroisoquinolin-6-ol and its derivatives have been investigated for their potential as components of anti-cancer, anti-malarial, and other drugs. Researchers explore their pharmacological properties and evaluate their efficacy in treating various diseases .

Anti-Infective Agents

Given the importance of isoquinolines in natural alkaloids, scientists have explored their potential as anti-infective agents. 7-Chloroisoquinolin-6-ol derivatives may exhibit antimicrobial or antiviral properties, making them relevant for drug discovery and development .

Chiral Isoquinoline Derivatives

Chirality plays a crucial role in drug interactions and biological activity. Researchers investigate the synthesis of chiral isoquinoline derivatives, aiming to develop enantioselective methods. These compounds could find applications in asymmetric synthesis and catalysis .

Isoquinolinium Salts

Isoquinolinium salts, derived from isoquinolines, have interesting properties. Researchers explore their use as catalysts, ligands, or intermediates in organic synthesis. These salts may participate in various chemical transformations and reactions .

Computational Chemistry and Simulation

In silico studies involving 7-Chloroisoquinolin-6-ol provide insights into its behavior, interactions, and stability. Computational tools such as Amber, GROMACS, and Avogadro can simulate its behavior, aiding researchers in understanding its properties .

Wirkmechanismus

Target of Action

It is known that isoquinoline derivatives, which include 7-chloroisoquinolin-6-ol, have a wide range of biological activities . They are often used in the development of antimicrobial, antimalarial, and anticancer drugs . Therefore, the targets could be various enzymes or receptors involved in these diseases.

Mode of Action

It is known that isoquinoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor signaling, leading to changes in cellular processes .

Biochemical Pathways

Given its potential antimicrobial, antimalarial, and anticancer activities , it could be inferred that it may affect pathways related to cell growth, DNA replication, and protein synthesis.

Pharmacokinetics

It is known that the physicochemical properties of a compound, such as its lipophilicity and water solubility, can greatly impact its bioavailability .

Result of Action

Given its potential antimicrobial, antimalarial, and anticancer activities , it could be inferred that it may lead to cell death or inhibition of cell growth in the targeted organisms or cells.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of a compound .

Eigenschaften

IUPAC Name |

7-chloroisoquinolin-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-7-5-11-2-1-6(7)4-9(8)12/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRSYCXBMSFOPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroisoquinolin-6-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2494692.png)

![2-[4-(methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, Mixture of isomers](/img/structure/B2494701.png)

![N-(3-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2494704.png)

![N-(3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2494708.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2494711.png)